molecular formula C7H13NO2 B1416305 1-ethyl-L-Proline CAS No. 98435-76-8

1-ethyl-L-Proline

Cat. No.: B1416305
CAS No.: 98435-76-8
M. Wt: 143.18 g/mol
InChI Key: YNXFKYXSWNIWGO-LURJTMIESA-N
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Description

1-ethyl-L-Proline is a derivative of the naturally occurring amino acid L-Proline. It is characterized by the presence of an ethyl group attached to the nitrogen atom of the proline ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

1-ethyl-L-Proline is a derivative of the amino acid L-Proline . L-Proline and its derivatives, including this compound, are often used as asymmetric organocatalysts for a variety of organic reactions due to their conformational rigidity as compared to other amino acids . The primary targets of this compound are likely to be similar to those of L-Proline, which include enzymes and receptors involved in various biochemical reactions .

Mode of Action

The mode of action of this compound is likely to involve its interaction with its targets, leading to changes in their activity. L-Proline, for example, can proceed through either iminium catalysis, enamine catalysis, or bifunctional acid-base catalysis . As a derivative of L-Proline, this compound may exhibit similar catalytic properties, influencing the activity of its targets and resulting in changes in the biochemical reactions they mediate .

Biochemical Pathways

This compound, like L-Proline, may be involved in various biochemical pathways. L-Proline metabolism involves several subcellular compartments and contributes to the redox balance of the cell . It has been associated with tissues undergoing rapid cell divisions, such as shoot apical meristems, and is involved in floral transition and embryo development . Therefore, this compound may also influence these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential involvement in various biochemical reactions. For instance, L-Proline has been shown to modulate the NMDA receptor function, influencing glutamatergic neurotransmission . Therefore, this compound may have similar effects, influencing cellular signaling and potentially contributing to neuroprotection .

Biochemical Analysis

Biochemical Properties

1-ethyl-L-Proline plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with peptidylprolyl isomerases, which catalyze the cis-trans isomerization of proline residues in peptides and proteins . This interaction is crucial for protein folding and function. Additionally, this compound can act as a substrate for proline dehydrogenase, an enzyme involved in the oxidation of proline to pyrroline-5-carboxylate .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate mitochondrial functions, influence cell proliferation, and trigger specific gene expression . These effects are essential for maintaining cellular homeostasis and responding to environmental stresses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme modulation. It can inhibit or activate enzymes such as proline dehydrogenase, affecting the proline metabolic pathway . Additionally, it influences gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses have been shown to improve growth rates and feed efficiency in young pigs, while higher doses may lead to toxic or adverse effects . It is essential to determine the optimal dosage to maximize the beneficial effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the proline metabolic pathway. It interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, which play crucial roles in proline biosynthesis and degradation . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with proline transporters, which facilitate its uptake and distribution across cellular compartments . These interactions are essential for its localization and accumulation within cells.

Subcellular Localization

This compound is localized in various subcellular compartments, including the mitochondria and cytoplasm. Its activity and function can be influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . Understanding its localization is crucial for elucidating its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethyl-L-Proline can be synthesized through several methods. One common approach involves the alkylation of L-Proline with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: L-Proline

    Reagent: Ethyl halide (e.g., ethyl bromide)

    Catalyst: Base (e.g., sodium hydroxide)

    Solvent: Aqueous or organic solvent (e.g., ethanol)

    Reaction Conditions: Reflux temperature for several hours

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-L-Proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ethyl ketones or carboxylic acids.

    Reduction: Formation of ethyl alcohols or amines.

    Substitution: Formation of various substituted proline derivatives.

Scientific Research Applications

1-ethyl-L-Proline has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a probe to study protein folding and stability.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a prodrug for delivering active pharmaceutical ingredients.

    Industry: this compound is utilized in the production of biodegradable polymers and as a catalyst in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

    L-Proline: The parent compound, widely used in organic synthesis and as a catalyst.

    4-Hydroxy-L-Proline: A hydroxylated derivative with applications in collagen synthesis and tissue engineering.

    L-Azetidine-2-carboxylic acid: A proline analogue with unique biological properties.

Uniqueness of 1-ethyl-L-Proline

This compound stands out due to its ethyl group, which imparts distinct steric and electronic effects. These effects can enhance its reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry and drug development.

Properties

IUPAC Name

(2S)-1-ethylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-8-5-3-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXFKYXSWNIWGO-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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